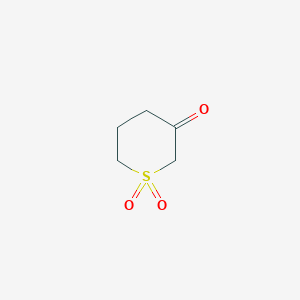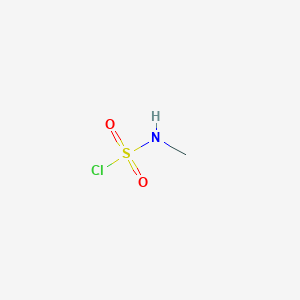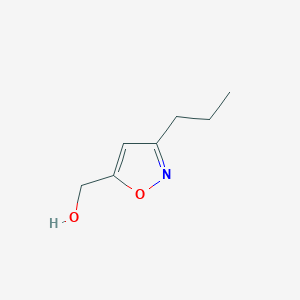
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide
概要
説明
“Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide” is a chemical compound with the linear formula C5H8O3S . It is a versatile building block for the synthesis of new thiopyran-based heterocyclic systems .
Synthesis Analysis
Three series of new cyclic sulfones have been prepared by a one-pot multi-component reaction (MCR) starting from the readily available dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide .Molecular Structure Analysis
The molecular structure of “Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide” is represented by the InChI code: 1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
“Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide” is used in the synthesis of new thiopyran-based heterocyclic systems . It is a versatile building block in these reactions .Physical And Chemical Properties Analysis
“Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide” has a molecular weight of 148.18 . It is a yellow solid at room temperature .科学的研究の応用
Chemical Synthesis and Properties
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is extensively studied for its role in chemical synthesis and the unique properties of its derivatives. Shyshkina et al. (2011) reviewed its synthesis and chemical properties, focusing on the presence of carbonyl, active methylene, and sulfonyl groups in its structure (Shyshkina et al., 2011). Additionally, Palchykov et al. (2018) explored its utility as a versatile building block for synthesizing new thiopyran-based heterocyclic systems, highlighting its potential in anti-inflammatory and antiallergic applications (Palchykov et al., 2018).
Methodologies in Synthesis
The compound's role in the development of novel synthesis methodologies is noteworthy. Chabanenko et al. (2018) reported a new, efficient four-step synthesis method starting from dihydro-2H-thiopyran-3(4H)-one, which is simpler and more cost-effective than previous methods (Chabanenko et al., 2018). This advancement significantly impacts the production of biologically active compounds.
Photochemistry and Electrochemistry
In the realm of photochemistry and electrochemistry, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide serves as a key reagent. Kowalski et al. (2015) studied its derivatives in the synthesis of diferrocenyl complexes and their electrochemical properties, revealing insights into mixed-valent cation formation and electronic transitions (Kowalski et al., 2015).
Advanced Organic Synthesis
The compound is pivotal in advanced organic synthesis, enabling the creation of diverse chemical structures. For instance, Šbebek et al. (1992) demonstrated its use in synthesizing tetraaryl-4H-thiopyrans, exhibiting reversible photochemical color changes, which opens avenues in photochromic material development (Šbebek et al., 1992).
Conformational Studies
It also plays a crucial role in conformational studies. Freeman et al. (2002) used ab initio molecular orbital theory and density functional theory to study the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, providing valuableinsights into their structural and energetic properties (Freeman et al., 2002).
Reactions and Mechanisms
Understanding the reactivity and mechanisms of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is crucial in synthetic chemistry. For example, Fatutta et al. (1986) investigated its reactivity with diethyl azodicarboxylate and various α,β-unsaturated ketones, highlighting its behavior in different chemical environments (Fatutta et al., 1986).
Ring Transformation Processes
The compound's ability to undergo ring transformation processes makes it valuable in heterocyclic chemistry. Lucassen et al. (2004) described its transformation into poly-functionalised thiolanes, demonstrating its versatility in producing diverse chemical structures (Lucassen et al., 2004).
Biologically Active Compounds
Its potential in creating biologically active compounds is a significant aspect of research. Chen et al. (2022) developed a novel annulation process using dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, expanding the repertoire of methods for synthesizing biologically relevant molecules (Chen et al., 2022).
Safety And Hazards
将来の方向性
The future directions of “Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide” research could involve further exploration of its potential in the synthesis of new thiopyran-based heterocyclic systems . The high anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential of the synthesized compounds indicate promising avenues for future research .
特性
IUPAC Name |
1,1-dioxothian-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-5-2-1-3-9(7,8)4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVLBKIDCLECCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473422 | |
| Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | |
CAS RN |
29431-37-6 | |
| Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrothiopyran-3-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)










